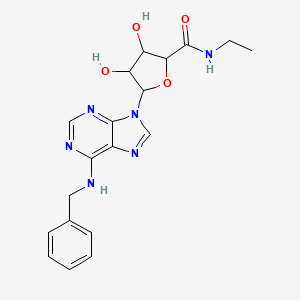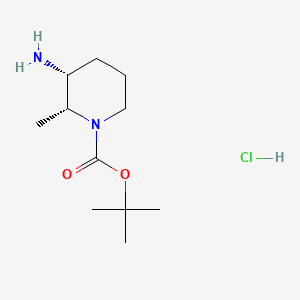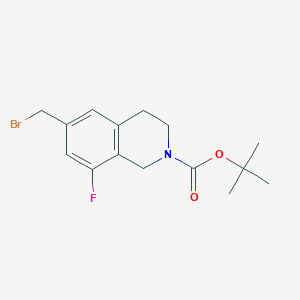
N6-Benzyl-5'-N-ethylcarboxamidoadenosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N6-Benzyl-5’-N-ethylcarboxamidoadenosine is a synthetic adenosine analog known for its selective agonistic activity on the A3 adenosine receptor. This compound has garnered significant interest in scientific research due to its potential therapeutic applications, particularly in the fields of immunology and oncology .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N6-Benzyl-5’-N-ethylcarboxamidoadenosine typically involves the alkylation of adenosine derivativesThe final step involves deprotection to yield the target compound .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar steps as laboratory synthesis but on a larger scale. This includes the use of automated synthesizers and large-scale reactors to ensure consistency and yield .
Análisis De Reacciones Químicas
Types of Reactions: N6-Benzyl-5’-N-ethylcarboxamidoadenosine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the ribose moiety.
Reduction: Typically used to reduce any oxidized intermediates back to their original state.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups to modify the compound’s properties.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Various alkylating agents under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups at specific positions on the molecule .
Aplicaciones Científicas De Investigación
N6-Benzyl-5’-N-ethylcarboxamidoadenosine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the behavior of adenosine analogs in various chemical reactions.
Biology: Investigated for its role in modulating cellular signaling pathways, particularly those involving the A3 adenosine receptor.
Medicine: Explored for its potential therapeutic effects in treating conditions such as inflammation, cancer, and cardiovascular diseases.
Mecanismo De Acción
N6-Benzyl-5’-N-ethylcarboxamidoadenosine exerts its effects primarily through the activation of the A3 adenosine receptor. This receptor is involved in various cellular processes, including the regulation of immune responses and apoptosis. Upon binding to the A3 receptor, the compound triggers a cascade of intracellular signaling events, leading to the modulation of gene expression and protein activity .
Comparación Con Compuestos Similares
N6-Cyclopentyladenosine: Another selective A3 adenosine receptor agonist.
N6-(3-Iodobenzyl)adenosine-5’-N-methyluronamide: Known for its high affinity for the A3 receptor.
N6-(4-Amino-3-iodobenzyl)adenosine-5’-N-methyluronamide: Exhibits similar receptor selectivity and potency.
Uniqueness: N6-Benzyl-5’-N-ethylcarboxamidoadenosine stands out due to its unique structural modifications, which confer high selectivity and potency for the A3 adenosine receptor. This makes it a valuable tool in both research and therapeutic applications .
Propiedades
Fórmula molecular |
C19H22N6O4 |
|---|---|
Peso molecular |
398.4 g/mol |
Nombre IUPAC |
5-[6-(benzylamino)purin-9-yl]-N-ethyl-3,4-dihydroxyoxolane-2-carboxamide |
InChI |
InChI=1S/C19H22N6O4/c1-2-20-18(28)15-13(26)14(27)19(29-15)25-10-24-12-16(22-9-23-17(12)25)21-8-11-6-4-3-5-7-11/h3-7,9-10,13-15,19,26-27H,2,8H2,1H3,(H,20,28)(H,21,22,23) |
Clave InChI |
VVHDYJFDZYHAMR-UHFFFAOYSA-N |
SMILES canónico |
CCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=CN=C32)NCC4=CC=CC=C4)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Hydroxy-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B13897825.png)

![4-[2-(4-Aminopiperidin-1-yl)ethoxy]benzonitrile](/img/structure/B13897834.png)
![(2S,3S,4S,5R,6S)-6-[(6-chloro-1H-indol-3-yl)oxy]-3,4,5-trihydroxy-tetrahydropyran-2-carboxylic acid; cyclohexanamine](/img/structure/B13897840.png)
![tert-butyl N-[(3S,4S)-4-methylpyrrolidin-3-yl]carbamate;hemi(oxalic acid)](/img/structure/B13897842.png)



![6-[7-(1,2,3,4,4a,5,7,7a-Octahydropyrrolo[3,4-b]pyridin-6-yl)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13897853.png)

![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 4-chloro-3-iodo-, 1,1-dimethylethyl ester](/img/structure/B13897898.png)

